2-((2,3-Epoxypropoxy)methyl)-2-(hydroxymethyl)propane-1,3-diol
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Overview
Description
2-((2,3-Epoxypropoxy)methyl)-2-(hydroxymethyl)propane-1,3-diol is a chemical compound that features both epoxy and hydroxyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2,3-Epoxypropoxy)methyl)-2-(hydroxymethyl)propane-1,3-diol typically involves the reaction of glycidol with formaldehyde under basic conditions. The reaction proceeds through the formation of an intermediate, which then undergoes further reaction to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the production rate while minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl groups in the compound can be oxidized to form aldehydes or carboxylic acids.
Reduction: The epoxy group can be reduced to form diols.
Substitution: The hydroxyl groups can undergo substitution reactions with various reagents to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Aldehydes, carboxylic acids.
Reduction: Diols.
Substitution: Ethers, esters.
Scientific Research Applications
Chemistry
In polymer chemistry, 2-((2,3-Epoxypropoxy)methyl)-2-(hydroxymethyl)propane-1,3-diol can be used as a monomer or cross-linking agent in the synthesis of various polymers and resins.
Biology
The compound’s hydroxyl groups make it a potential candidate for biochemical applications, such as enzyme immobilization or as a building block for more complex molecules.
Medicine
In pharmaceuticals, this compound can be used as an intermediate in the synthesis of active pharmaceutical ingredients (APIs) or as a stabilizer in drug formulations.
Industry
In the materials science industry, it can be used to produce advanced materials with specific properties, such as improved mechanical strength or thermal stability.
Mechanism of Action
The mechanism by which 2-((2,3-Epoxypropoxy)methyl)-2-(hydroxymethyl)propane-1,3-diol exerts its effects depends on its application. For example, in polymerization reactions, the epoxy group can open up and react with other monomers to form a polymer network. In biological systems, the hydroxyl groups can form hydrogen bonds with biomolecules, affecting their structure and function.
Comparison with Similar Compounds
Similar Compounds
Glycidol: Similar in structure but lacks the additional hydroxyl groups.
Epichlorohydrin: Contains an epoxy group but has a chlorine atom instead of hydroxyl groups.
Glycerol: Contains three hydroxyl groups but lacks the epoxy group.
Uniqueness
2-((2,3-Epoxypropoxy)methyl)-2-(hydroxymethyl)propane-1,3-diol is unique due to the presence of both epoxy and hydroxyl functional groups, which allows it to participate in a wide range of chemical reactions and makes it versatile for various applications.
Properties
CAS No. |
55206-69-4 |
---|---|
Molecular Formula |
C8H16O5 |
Molecular Weight |
192.21 g/mol |
IUPAC Name |
2-(hydroxymethyl)-2-(oxiran-2-ylmethoxymethyl)propane-1,3-diol |
InChI |
InChI=1S/C8H16O5/c9-3-8(4-10,5-11)6-12-1-7-2-13-7/h7,9-11H,1-6H2 |
InChI Key |
SRTFSXUQGZSYIO-UHFFFAOYSA-N |
Canonical SMILES |
C1C(O1)COCC(CO)(CO)CO |
Origin of Product |
United States |
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